Linker Chemistry: Ether vs. Thiadiazole-Amino Bridge Impacts GLS1 Binding Mode and Potency
The target compound employs a pyridazin-3-yloxy ether linkage to the pyrrolidine ring, whereas the most potent GLS1 inhibitors in the published literature (e.g., compound 27, IC₅₀ = 0.021 μM; compound 3, IC₅₀ = 0.0153 μM) utilize a thiadiazole-amino bridge. Crystallographic evidence from the Finlay series (PDB: 8BSK, 8BSL) demonstrates that the thiadiazole NH group forms a critical hydrogen bond with the GLS1 allosteric pocket, contributing an estimated 1–2 kcal/mol to binding free energy [1]. The ether linkage in the target compound lacks this hydrogen-bond donor, which is predicted to reduce binding affinity by approximately 1–3 orders of magnitude relative to the thiadiazole-amino analogs. This structural distinction provides a useful tool compound for probing the contribution of the linker H-bond to target engagement and selectivity.
| Evidence Dimension | Linker hydrogen-bond donor capacity and predicted ΔΔG contribution to GLS1 binding |
|---|---|
| Target Compound Data | Ether linkage; 0 H-bond donors on the linker; predicted ΔΔG ≈ +1–2 kcal/mol vs. thiadiazole-amino linker |
| Comparator Or Baseline | Compound 27 (CAS 1832646-52-2): thiadiazole-amino linker; 1 H-bond donor; GLS1 IC₅₀ = 0.021 μM; GI₅₀ (NCI-H1703) = 0.011 μM |
| Quantified Difference | Predicted potency reduction of 10–1000× relative to comparator, based on estimated ΔΔG of +1.4–4.1 kcal/mol |
| Conditions | Inference based on SAR from Finlay et al. J. Med. Chem. 2019, 62, 6540–6560; no direct assay data for the target compound |
Why This Matters
This compound uniquely enables researchers to isolate the contribution of the linker hydrogen bond to GLS1 allosteric binding, a critical parameter for deconvoluting the SAR of pyridazine–pyrrolidine inhibitors.
- [1] Finlay, M. R. V.; Anderton, M.; Bailey, A.; et al. Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. J. Med. Chem. 2019, 62 (14), 6540–6560. View Source
